molecular formula C26H22N2O4 B435369 Ethyl 4-[[2-(4-methoxyphenyl)quinoline-4-carbonyl]amino]benzoate CAS No. 355152-39-5

Ethyl 4-[[2-(4-methoxyphenyl)quinoline-4-carbonyl]amino]benzoate

Cat. No.: B435369
CAS No.: 355152-39-5
M. Wt: 426.5g/mol
InChI Key: BTKRYYFIAWLQBE-UHFFFAOYSA-N
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Description

Ethyl 4-[[2-(4-methoxyphenyl)quinoline-4-carbonyl]amino]benzoate is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a quinoline core, a methoxyphenyl group, and an ethyl ester, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[[2-(4-methoxyphenyl)quinoline-4-carbonyl]amino]benzoate typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where 4-methoxybenzoyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Amide Bond: The amide bond is formed by reacting the quinoline derivative with 4-aminobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Ethyl 4-[[2-(4-methoxyphenyl)quinoline-4-carbonyl]amino]benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: The compound can be used as a probe to study various biological pathways and mechanisms.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-[[2-(4-methoxyphenyl)quinoline-4-carbonyl]amino]benzoate involves its interaction with specific molecular targets in the body. The quinoline core is known to interact with DNA and enzymes, potentially inhibiting their function. The methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs.

    Methoxyphenyl Derivatives: Compounds like anisole and methoxybenzene, which are used in various chemical syntheses.

Uniqueness

Ethyl 4-[[2-(4-methoxyphenyl)quinoline-4-carbonyl]amino]benzoate is unique due to its combination of a quinoline core, a methoxyphenyl group, and an ethyl ester. This combination provides a unique set of chemical properties that can be exploited for various applications in medicinal chemistry and biological research.

Properties

CAS No.

355152-39-5

Molecular Formula

C26H22N2O4

Molecular Weight

426.5g/mol

IUPAC Name

ethyl 4-[[2-(4-methoxyphenyl)quinoline-4-carbonyl]amino]benzoate

InChI

InChI=1S/C26H22N2O4/c1-3-32-26(30)18-8-12-19(13-9-18)27-25(29)22-16-24(17-10-14-20(31-2)15-11-17)28-23-7-5-4-6-21(22)23/h4-16H,3H2,1-2H3,(H,27,29)

InChI Key

BTKRYYFIAWLQBE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC

Origin of Product

United States

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